An In-depth Technical Guide to 1H-Indole-d5-3-acetamide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1H-Indole-d5-3-acetamide: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of 1H-Indole-d5-3-acetamide, a deuterated analog of the plant auxin precursor, Indole-3-acetamide. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and plant biology who utilize isotopically labeled compounds for quantitative analysis.
Chemical Properties and Structure
1H-Indole-d5-3-acetamide is a synthetically modified version of Indole-3-acetamide where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of Indole-3-acetamide and related metabolites.
Table 1: Chemical and Physical Properties of 1H-Indole-d5-3-acetamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₅D₅N₂O | [1][2] |
| Molecular Weight | 179.23 g/mol | [1][2] |
| CAS Number | 1204700-53-7 | [1][2] |
| IUPAC Name | 2-(1H-indol-3-yl)acetamide-d5 | [3] |
| Synonyms | 1H-Indole-2,4,5,6,7-d5-3-acetamide, 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide | [3] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | DMSO: 100 mg/mL (with ultrasonic); H₂O: 1.3 mg/mL (with ultrasonic) | [4] |
| Storage Conditions | -20°C | [4] |
Chemical Structure:
The foundational structure of 1H-Indole-d5-3-acetamide consists of an indole ring system linked to an acetamide group at the third position. The key feature is the substitution of five hydrogen atoms on the benzene portion of the indole ring with deuterium atoms.
Caption: 2D structure of 1H-Indole-d5-3-acetamide.
Experimental Protocols
2.1. Synthesis of 1H-Indole-d5-3-acetamide
The synthesis of 1H-Indole-d5-3-acetamide can be conceptualized in a two-step process: the synthesis of the non-deuterated Indole-3-acetamide followed by a deuteration step.
Step 1: Synthesis of Indole-3-acetamide
A general procedure for the synthesis of indole-3-acetamides involves the coupling of indole-3-acetic acid with an amine.[5] For the parent compound, this would involve the formation of an amide from indole-3-acetic acid. A common method is the activation of the carboxylic acid with a coupling reagent like 1,1'-carbonyldiimidazole (CDI).[5]
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Materials: Indole-3-acetic acid, 1,1'-carbonyldiimidazole (CDI), ammonia source (e.g., ammonium hydroxide), pyridine, and acetonitrile.
-
Procedure:
-
Dissolve Indole-3-acetic acid in acetonitrile in a reaction flask.
-
Add pyridine and CDI to the solution and stir for approximately 45 minutes at room temperature to activate the carboxylic acid.[5]
-
Introduce a source of ammonia to the reaction mixture to form the amide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, the product can be extracted using an appropriate organic solvent like dichloromethane and subsequently purified.[5]
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Step 2: Deuteration of the Indole Ring
A practical method for the deuteration of indole compounds involves an acid-catalyzed hydrogen-deuterium exchange.[6]
-
Materials: Indole-3-acetamide, deuterated sulfuric acid (D₂SO₄), and deuterated methanol (CD₃OD).
-
Procedure:
-
Prepare a solution of 20 wt % D₂SO₄ in CD₃OD.[6]
-
Dissolve the synthesized Indole-3-acetamide in this acidic deuterated methanol solution.
-
Heat the solution in a sealed tube at a temperature ranging from 60-90°C.[6] The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the indole ring protons.
-
After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the deuterated product with an organic solvent such as diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1H-Indole-d5-3-acetamide.[6]
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Caption: Synthetic workflow for 1H-Indole-d5-3-acetamide.
2.2. Analytical Characterization
The identity and purity of 1H-Indole-d5-3-acetamide are typically confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the non-deuterated form shows a molecular ion peak (M⁺) at m/z 174.[5][7] For the d5-labeled compound, the molecular ion peak is expected to be at m/z 179.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of the deuterated compound in a solvent like DMSO-d6 would show the absence of signals corresponding to the protons on the indole ring (positions 4, 5, 6, 7, and 2) when compared to the spectrum of the non-deuterated Indole-3-acetamide.[8] The remaining proton signals for the methylene and amide groups would be present.
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¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms, though the signals for the deuterated carbons may show coupling to deuterium.
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Biological Significance and Applications
3.1. Role in Auxin Biosynthesis
Indole-3-acetamide is an intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and potent native auxin in plants.[2][4] The conversion of Indole-3-acetamide to IAA is catalyzed by the enzyme indole-3-acetamide hydrolase.
Caption: Simplified pathway of auxin biosynthesis involving Indole-3-acetamide.
3.2. Application as an Internal Standard
The primary application of 1H-Indole-d5-3-acetamide is as an internal standard for the accurate quantification of endogenous Indole-3-acetamide in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
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Principle: A known amount of the deuterated standard is spiked into the biological sample. Due to its similar chemical and physical properties, it behaves nearly identically to the endogenous, non-deuterated analyte during sample extraction, purification, and chromatographic separation. However, it can be distinguished by its higher mass in the mass spectrometer.
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Advantage: The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used for quantification. This ratiometric measurement corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results.
Caption: Workflow for quantification using a deuterated internal standard.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clinivex.com [clinivex.com]
- 4. glpbio.com [glpbio.com]
- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Indole-3-acetamide [webbook.nist.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739) [hmdb.ca]
- 9. medchemexpress.com [medchemexpress.com]
